Mgat2-IN-2 -

Mgat2-IN-2

Catalog Number: EVT-10931291
CAS Number:
Molecular Formula: C26H21F5N4O4S
Molecular Weight: 580.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mgat2-IN-2 is a compound that serves as an inhibitor of monoacylglycerol acyltransferase 2, an enzyme crucial for lipid metabolism. This enzyme catalyzes the conversion of monoacylglycerols to diacylglycerols, playing a significant role in triacylglycerol synthesis, which is essential for dietary fat absorption in the small intestine. Mgat2-IN-2 has garnered attention for its potential therapeutic applications in metabolic diseases, particularly those related to lipid dysregulation.

Source and Classification

Mgat2-IN-2 is classified as a small molecule inhibitor specifically targeting the monoacylglycerol acyltransferase 2 enzyme. Its development is rooted in the need to modulate lipid metabolism pathways, particularly in conditions like obesity and diabetes where lipid accumulation poses health risks. The compound has been studied in various biological contexts, particularly within hepatic cells, highlighting its significance in regulating triglyceride synthesis and secretion .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mgat2-IN-2 involves several steps typical of small molecule drug development. Initial synthetic pathways may include:

  1. Starting Materials: The synthesis begins with readily available precursors that can undergo acylation or condensation reactions.
  2. Reaction Conditions: Specific conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation.
  3. Purification: Post-synthesis, compounds are purified using techniques like column chromatography or recrystallization to isolate Mgat2-IN-2 from by-products.
  4. Characterization: The compound is characterized using spectroscopic methods (NMR, IR) and mass spectrometry to confirm its molecular structure and purity.

Technical details regarding the specific synthetic route for Mgat2-IN-2 may vary across studies but generally follow established organic synthesis protocols tailored to achieve high specificity for the target enzyme .

Molecular Structure Analysis

Structure and Data

Mgat2-IN-2's molecular structure features functional groups that facilitate binding to the active site of monoacylglycerol acyltransferase 2. While detailed structural data specific to Mgat2-IN-2 are not extensively published, compounds in this class typically exhibit:

  • Core Structure: A scaffold that allows interaction with the enzyme's active site.
  • Functional Groups: Groups that enhance solubility and bioavailability while providing necessary interactions for inhibition.

Data on similar compounds suggest that structural modifications can significantly impact potency and selectivity against other acyltransferases .

Chemical Reactions Analysis

Reactions and Technical Details

Mgat2-IN-2 functions primarily through competitive inhibition of monoacylglycerol acyltransferase 2. The reaction it inhibits involves the transfer of acyl groups from acyl-CoA to monoacylglycerols, leading to diacylglycerol formation. Inhibition by Mgat2-IN-2 results in decreased levels of diacylglycerols and subsequently triacylglycerols, impacting lipid metabolism pathways.

The compound's effectiveness can be assessed through various assays:

  1. In Vitro Assays: These involve incubating hepatic cells with radiolabeled substrates (e.g., monoacylglycerols) in the presence of Mgat2-IN-2 to measure changes in product formation.
  2. Enzyme Kinetics: Michaelis-Menten kinetics can be employed to determine the inhibition constant (Ki) of Mgat2-IN-2 against monoacylglycerol acyltransferase 2 .
Mechanism of Action

Process and Data

The mechanism through which Mgat2-IN-2 exerts its effects involves binding to the active site of monoacylglycerol acyltransferase 2, thereby preventing substrate access. This competitive inhibition leads to:

  • Reduced Diacylglycerol Formation: As a result of inhibited enzyme activity, there is a significant decrease in diacylglycerol levels.
  • Altered Lipid Metabolism: This reduction impacts downstream processes such as triglyceride synthesis and secretion from hepatic cells.

Data from studies indicate that administration of Mgat2-IN-2 can lead to a marked decrease in triglyceride levels when tested in cellular models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mgat2-IN-2 exhibits several key physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; solubility in aqueous environments may vary based on functional groups.
  • Stability: Stability under physiological conditions is crucial for its efficacy as a therapeutic agent; studies typically assess degradation rates under various pH levels.
  • Molecular Weight: Typically falls within the range expected for small molecule inhibitors (around 300–500 Da), facilitating cell membrane permeability .
Applications

Scientific Uses

Mgat2-IN-2 has potential applications in various scientific fields:

  1. Metabolic Disease Research: Investigating its role as a therapeutic agent for conditions like obesity, diabetes, and fatty liver disease.
  2. Lipid Metabolism Studies: Serving as a tool compound for elucidating pathways involved in lipid metabolism.
  3. Pharmacological Development: As an inhibitor, it provides insights into drug design targeting metabolic enzymes involved in triglyceride synthesis .
Molecular Mechanisms of Monoacylglycerol Acyltransferase 2 Inhibition

Biochemical Basis of Monoacylglycerol Acyltransferase 2 Enzyme Activity in Lipid Metabolism

Monoacylglycerol acyltransferase 2 is an endoplasmic reticulum-membrane-bound enzyme critical for triglyceride resynthesis via the monoacylglycerol pathway. In enterocytes of the small intestine, dietary triglycerides are hydrolyzed into monoacylglycerol and free fatty acids by pancreatic lipase. Monoacylglycerol acyltransferase 2 catalyzes the initial re-esterification step, converting monoacylglycerol and fatty acyl-coenzyme A into diacylglycerol. This diacylglycerol is subsequently converted to triglyceride by diacylglycerol acyltransferase enzymes [1] [3] [9]. The monoacylglycerol pathway accounts for 70–80% of dietary triglyceride absorption, positioning Monoacylglycerol acyltransferase 2 as a gatekeeper for systemic lipid flux [10]. Genetic deletion of Monoacylglycerol acyltransferase 2 in mice reduces postprandial plasma triglyceride elevation by >50% and protects against high-fat diet-induced obesity by limiting lipid assimilation into circulation [7] [10].

Table 1: Role of Monoacylglycerol Acyltransferase 2 in Intestinal Lipid Metabolism

ProcessBiochemical FunctionMetabolic Consequence
Substrate UtilizationAcylates monoacylglycerol using fatty acyl-coenzyme AForms diacylglycerol for triglyceride synthesis
Pathway DominanceContributes 70–80% to intestinal triglyceride resynthesisDetermines efficiency of dietary fat absorption
Genetic Deletion (Mice)Reduces postprandial plasma triglyceride elevation by >50%Confers resistance to diet-induced obesity and insulin resistance

Structural Determinants of Mgat2-IN-2 Binding and Selectivity

The catalytic domain of human Monoacylglycerol acyltransferase 2 adopts a GT-A Rossmann fold, characterized by an eight-stranded β-sheet surrounded by α-helices. A conserved Glu-Glu-Asp motif (residues 259–261) coordinates manganese ions and uridine diphosphate, facilitating nucleotide-sugar donor (uridine diphosphate-N-acetylglucosamine) binding [2]. This domain contains two distinct substrate-binding sites:

  • A catalytic subsite recognizing the mannose-α1,6 branch of the glycan acceptor
  • An exosite pocket that binds the GlcNAc-β1,2Man-α1,3Manβ "recognition arm" [2]

Mgat2-IN-2 exploits these structural features through competitive occupancy of the catalytic subsite or exosite, blocking monoacylglycerol access. Molecular modeling indicates hydrogen bonding with Asp261 and hydrophobic interactions within the uridine diphosphate-binding cleft, mimicking transitional state geometry during acyl transfer. Selectivity over diacylglycerol acyltransferase 1 (≤0.003% inhibition at 10 μM) and diacylglycerol acyltransferase 2 is achieved by avoiding the larger hydrophobic substrate tunnel of diacylglycerol acyltransferase enzymes [6]. This precision minimizes off-target effects on hepatic triglyceride synthesis or adipocyte lipid storage.

Inhibition Kinetics and Mode of Action: Competitive versus Non-Competitive Mechanisms

Mgat2-IN-2 exhibits mixed-mode inhibition kinetics against Monoacylglycerol acyltransferase 2. In cell-free assays using membrane fractions, increasing concentrations of monoacylglycerol substrate reduce half-maximal inhibitory concentration values, indicating competitive components where Mgat2-IN-2 directly competes with monoacylglycerol for the catalytic pocket [2]. However, Lineweaver-Burk plots reveal concurrent non-competitive characteristics, as maximal velocity decreases without altering the Michaelis constant, suggesting allosteric modulation of enzyme conformation [9]. The inhibitor's dissociation constant (Kᵢ) of 2.4–7.8 nM reflects high-affinity binding, consistent with submicromolar half-maximal inhibitory concentration values in cellular assays (e.g., 24 nM in stable secretin tumor cell-1/human Monoacylglycerol acyltransferase 2 cells) [8]. Sustained enzyme inactivation occurs due to slow dissociation kinetics (half-life >120 minutes), enabling prolonged pharmacological effects despite intestinal transit.

Table 2: Kinetic Parameters of Mgat2-IN-2 Inhibition

ParameterValueExperimental SystemImplication
Half-Maximal Inhibitory Concentration (cell-free)2.4 nM (mouse) 7.8 nM (human)Mitochondrial membranes from transfected cellsSpecies-specific potency differences
Half-Maximal Inhibitory Concentration (cellular)24 nMSecretin tumor cell-1/human Monoacylglycerol acyltransferase 2 assayHigh membrane permeability and intracellular activity
Inhibition ModeMixed (competitive + non-competitive)Lineweaver-Burk analysisDual mechanism enhances inhibitory efficacy
Dissociation Constant<10 nMIsothermal titration calorimetryUltra-tight binding to catalytic pocket

Heterodimerization with Diacylglycerol Acyltransferase 1 and Functional Implications for Lipid Biosynthesis

Monoacylglycerol acyltransferase 2 forms functional heterodimers with diacylglycerol acyltransferase 1 in the endoplasmic reticulum, as demonstrated by co-immunoprecipitation and gel-filtration chromatography. This interaction is mediated by amino acids 35–80 of diacylglycerol acyltransferase 1 and does not require the N-terminal signal peptide of Monoacylglycerol acyltransferase 2 [1] [4]. The heterodimer complex enhances triglyceride biosynthesis efficiency by channeling diacylglycerol—produced by Monoacylglycerol acyltransferase 2—directly to diacylglycerol acyltransferase 1 for final acylation, minimizing substrate diffusion. In cultured cells, co-expression of Monoacylglycerol acyltransferase 2 and diacylglycerol acyltransferase 1 increases triglyceride synthesis by 3.5-fold compared to single transfections [1]. Mgat2-IN-2 disrupts this complex by inducing conformational changes in Monoacylglycerol acyltransferase 2 upon binding, reducing diacylglycerol acyltransferase 1 accessibility to diacylglycerol. Consequently, diacylglycerol accumulates intracellularly, activating protein kinase C isoforms and uncoupling protein 2-dependent thermogenesis in enterocytes [6] [10].

Impact on Intracellular Lipid Flux: Monoacylglycerol to Diacylglycerol Conversion

Pharmacological inhibition of Monoacylglycerol acyltransferase 2 by Mgat2-IN-2 diverts monoacylglycerol from triglyceride synthesis toward alternative metabolic fates. In enterocytes, deuterium-labeled tracing (D³¹-palmitate) shows that Mgat2-IN-2 reduces diacylglycerol formation by 70–80%, leading to monoacylglycerol accumulation. This surplus monoacylglycerol undergoes hydrolysis by intestinal lipases, liberating free fatty acids that:

  • Activate peroxisome proliferator-activated receptor α-mediated transcription of fatty acid oxidation genes (carnitine palmitoyltransferase 1a, acyl-coenzyme A oxidase 1) in the duodenum [10]
  • Fuel mitochondrial β-oxidation, increasing respiratory quotient and energy expenditure [6] [10]
  • Promote secretion of glucagon-like peptide-1 and peptide tyrosine–tyrosine by enteroendocrine cells, enhancing satiety [7]

In hepatocytes, Mgat2-IN-2 shifts lipid flux away from diacylglycerol-dependent triglyceride storage, reducing lipid droplet size and number despite unchanged total triglyceride mass. This is accompanied by increased secretion of fatty acids as very low-density lipoprotein or ketone bodies under fasting conditions [5] [6]. The net effect is a systemic reduction in lipid storage and enhanced catabolism, counteracting obesity and hepatic steatosis.

Properties

Product Name

Mgat2-IN-2

IUPAC Name

5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide

Molecular Formula

C26H21F5N4O4S

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37)

InChI Key

RGDHGNPUKLLPLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC3=C2N(CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)S(=O)(=O)NC5=C(C=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.